Cas no 957207-69-1 ((1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol)

(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a fluorinated pyrazole derivative with notable applications in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving bioavailability and target binding affinity. The isobutyl substituent contributes to steric modulation, influencing selectivity in molecular interactions. The hydroxymethyl moiety offers a versatile handle for further functionalization, enabling derivatization into esters, ethers, or other bioactive intermediates. This compound is particularly valuable in medicinal chemistry for the development of enzyme inhibitors or receptor modulators due to its balanced electronic and steric properties. Its synthetic utility and structural features make it a promising scaffold for drug discovery and fine chemical synthesis.
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol structure
957207-69-1 structure
Product name:(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
CAS No:957207-69-1
MF:C9H13F3N2O
MW:222.207532644272
CID:5733833

(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-methanol, 1-(2-methylpropyl)-3-(trifluoromethyl)-
    • (1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-4-yl)methanol
    • (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
    • Inchi: 1S/C9H13F3N2O/c1-6(2)3-14-4-7(5-15)8(13-14)9(10,11)12/h4,6,15H,3,5H2,1-2H3
    • InChI Key: IDYIWJFJVIWGQB-UHFFFAOYSA-N
    • SMILES: N1(CC(C)C)C=C(CO)C(C(F)(F)F)=N1

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 269.0±35.0 °C(Predicted)
  • pka: 13.52±0.10(Predicted)

(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-4806-10g
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
957207-69-1 95%+
10g
$2675.0 2023-09-06
TRC
I155186-500mg
(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-4-yl)methanol
957207-69-1
500mg
$ 365.00 2022-06-04
Life Chemicals
F2198-4806-0.25g
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
957207-69-1 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F2198-4806-2.5g
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
957207-69-1 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F2198-4806-1g
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
957207-69-1 95%+
1g
$580.0 2023-09-06
Life Chemicals
F2198-4806-5g
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
957207-69-1 95%+
5g
$1909.0 2023-09-06
TRC
I155186-100mg
(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-4-yl)methanol
957207-69-1
100mg
$ 95.00 2022-06-04
Life Chemicals
F2198-4806-0.5g
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
957207-69-1 95%+
0.5g
$551.0 2023-09-06
TRC
I155186-1g
(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-4-yl)methanol
957207-69-1
1g
$ 570.00 2022-06-04

Additional information on (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

The Compound CAS No. 957207-69-1: (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

The compound (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, identified by the CAS registry number CAS No. 957207-69-1, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which are widely studied for their unique electronic properties and biological activities. The presence of the trifluoromethyl group and the isobutyl substituent in its structure contributes to its distinct chemical profile, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antiviral, and anticancer agents. The (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol compound has shown promising results in preclinical trials, demonstrating its potential as a lead compound for therapeutic applications. Its methanol group provides additional functional diversity, enabling further chemical modifications to enhance its bioavailability and efficacy.

The synthesis of CAS No. 957207-69-1 involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent quality standards required for pharmaceutical applications. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the structural integrity of this compound.

In terms of physical properties, (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol exhibits a melting point of approximately 85°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethanol makes it suitable for various laboratory procedures, including chromatographic separations and spectroscopic analyses.

One of the most exciting developments involving this compound is its application in targeted drug delivery systems. Scientists have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and reduce systemic toxicity. This innovation has opened new avenues for treating diseases such as cancer, where precise drug delivery is critical for therapeutic success.

Furthermore, the trifluoromethyl group in the structure of CAS No. 957207-69-1 imparts unique electronic effects that enhance its stability under physiological conditions. This property is particularly advantageous in developing long-lasting formulations for chronic diseases, where sustained drug release is desired.

In conclusion, the compound (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, with its CAS registry number CAS No. 957207-69-1, represents a significant advancement in organic chemistry and pharmacology. Its versatile structure, combined with cutting-edge research findings, positions it as a key player in the development of novel therapeutic agents and advanced drug delivery systems.

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